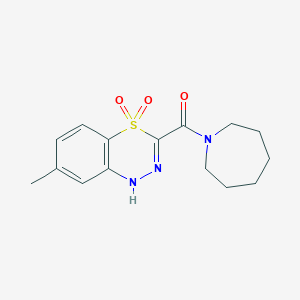

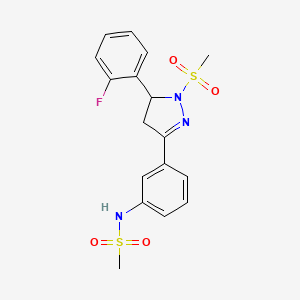

![molecular formula C6H7F3N2O B2885829 [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-YL]methanol CAS No. 1383472-02-3](/img/structure/B2885829.png)

[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-YL]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-YL]methanol” is a chemical compound with the CAS number 540468-96-0 .

Synthesis Analysis

An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, which is an important intermediate of pesticides, was studied . The title compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .Molecular Structure Analysis

The molecular structure of “[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-YL]methanol” has been studied and reported in the literature . The crystal structure of a related compound, (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone, C17H18F6N6O, has been determined .Physical And Chemical Properties Analysis

“[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-YL]methanol” is a white solid . It has a molecular weight of 180.13 .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Chemical Compounds

[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-YL]methanol plays a critical role in the synthesis of novel chemical compounds. For example, Reddy et al. (2012) demonstrated its use in the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives via Prins cyclization, showcasing its versatility in organic synthesis (Reddy et al., 2012). Similarly, Cao et al. (2008) used this compound in the synthesis of (3,5-aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones, employing Dimroth rearrangement in the process (Cao et al., 2008).

Chemical Complexation and Interactions

The compound has been studied for its role in complex chemical interactions. Adam et al. (2021) explored the charge-transfer chemistry of fluorine-containing pyrazolin-5-ones, including 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one, demonstrating its interaction with π-acceptors in methanol (Adam et al., 2021).

Synthesis of Cytotoxic Compounds

In medical chemistry, the compound has been utilized in the synthesis of cytotoxic compounds. Bonacorso et al. (2016) synthesized a series of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones, which showed significant cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

This compound is a derivative of pyrazole, which is known to interact with various biological targets . .

Mode of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Given the broad range of activities exhibited by pyrazole derivatives, it is likely that this compound could affect multiple pathways

Pharmacokinetics

The compound’s boiling point is predicted to be 137.7±35.0 °C, and its density is predicted to be 1.32±0.1 g/cm3 These properties could influence its bioavailability and pharmacokinetics

Result of Action

As a pyrazole derivative, it may exhibit a range of biological activities . .

Eigenschaften

IUPAC Name |

[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c1-11-5(3-12)4(2-10-11)6(7,8)9/h2,12H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQPJUKEQWOPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-YL]methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2885748.png)

![[1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2885754.png)

![N-(4-chlorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2885760.png)

![methyl 4-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2885761.png)

![2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione](/img/structure/B2885762.png)

![N-(4-acetylphenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2885768.png)